
Faropenem Impurity Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem Impurity Sodium Salt is a chemical compound related to Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its resistance to some forms of extended-spectrum beta-lactamase and is used in the treatment of various bacterial infections . This compound is often studied to understand the purity and stability of Faropenem formulations.
Preparation Methods
The preparation of Faropenem Impurity Sodium Salt involves several synthetic routes and reaction conditions. One method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which effectively prevents the generation of polymerization species impurity, thereby increasing feedstock conversion and product yield . Another method involves treating the compound with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . Industrial production methods often focus on optimizing these reactions to improve yield and purity.
Chemical Reactions Analysis
Faropenem Impurity Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorine oxalic acid, palladium complexes, and alkali metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation under acidic conditions can remove silylation protection groups and p-Nitrobenzyl protection groups, leading to the formation of purified this compound .
Scientific Research Applications
Impurity Profiling and Quantification
Role as a Reference Standard:
Faropenem Impurity Sodium Salt is primarily utilized as a reference standard for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for:
- Detecting Impurities: It helps in identifying and quantifying impurities in Faropenem drug products, ensuring compliance with regulatory standards.
- Method Validation: Researchers can develop and validate methods for detecting this specific impurity, which is crucial for maintaining the safety and efficacy of pharmaceutical products.
Case Study:
In a study conducted on the stability of Faropenem formulations, this compound was used to establish a baseline for impurity levels. The findings indicated that the presence of this impurity could significantly affect the overall stability profile of the drug under various storage conditions.
Degradation Studies
Understanding Stability:
Studying the degradation products of Faropenem is vital for understanding its stability and potential safety concerns. This compound can be utilized to investigate degradation pathways under different environmental conditions:
- Storage Conditions: By analyzing how Faropenem degrades over time, researchers can optimize formulations to enhance shelf life.
- Safety Assessments: Identifying degradation products helps assess any potential toxicological effects associated with impurities formed during storage.
Example:
A recent study highlighted that under accelerated stability testing conditions, the degradation of Faropenem led to the formation of various impurities, including this compound. This finding prompted further investigation into its effects on therapeutic efficacy and safety.
While primarily an impurity, this compound exhibits some biological activity related to its parent compound. Although it is generally considered less potent than Faropenem itself, it may still possess antibacterial properties:
- Mechanism of Action: Like other beta-lactam antibiotics, it may act by inhibiting cell wall synthesis through binding to penicillin-binding proteins.
- Antibacterial Spectrum: Research indicates that while it has reduced efficacy compared to Faropenem, it still demonstrates activity against various Gram-positive and Gram-negative bacteria .
Synthesis and Preparation
The synthesis of this compound involves multi-step chemical processes that ensure minimal impurities are present in the final product. Key steps include:
- Dissolution of Starting Compounds: Utilizing solvents like dichloromethane in reactions involving catalysts such as palladium complexes.
- Purification Processes: Techniques like crystallization are employed to achieve high purity levels necessary for pharmaceutical applications .
Comparative Analysis with Related Compounds
Compound Name | Structural Class | Unique Features |
---|---|---|
Faropenem | Penem | Oral bioavailability; broad-spectrum activity |
Meropenem | Carbapenem | Resistant to most beta-lactamases; IV administration |
Imipenem | Carbapenem | Combined with cilastatin to prevent renal metabolism |
Ertapenem | Carbapenem | Once-daily dosing; extended spectrum against Gram-negative bacteria |
Ceftazidime | Cephalosporin | Effective against Pseudomonas aeruginosa; different mechanism of action |
This compound is unique due to its specific role as an impurity rather than a primary therapeutic agent. Its structural characteristics allow it to participate in similar biological activities but typically at a reduced efficacy compared to its parent compound .
Mechanism of Action
Faropenem Impurity Sodium Salt, like Faropenem, works by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition leads to the death of the bacteria and helps treat the infection.
Comparison with Similar Compounds
Faropenem Impurity Sodium Salt can be compared with other similar compounds such as Faropenem Epimer Impurity Sodium Salt and Faropenem-D7 Sodium Salt . These compounds share similar chemical structures and mechanisms of action but may differ in their stability, purity, and specific applications. This compound is unique in its specific use for studying the purity and stability of Faropenem formulations, making it a valuable compound in pharmaceutical research and development.
Biological Activity
Faropenem Impurity Sodium Salt is a derivative of Faropenem, an oral beta-lactam antibiotic belonging to the penem class. This compound exhibits biological activity primarily through its structural relationship with Faropenem, which is known for its broad-spectrum antibacterial properties. Understanding the biological activity of this compound involves exploring its mechanism of action, pharmacokinetics, and clinical implications.
Target and Mode of Action
This compound targets penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis. By inhibiting the transpeptidase enzyme responsible for cross-linking peptidoglycan layers, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway , crucial for maintaining bacterial cell wall structure. The disruption of this pathway results in significant cellular effects, including compromised cell function and increased susceptibility to osmotic pressure.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by several factors, including the presence of other antibiotics and the specific bacterial resistance mechanisms in play. The stability and solubility of the sodium salt form enhance its bioavailability, making it suitable for pharmaceutical applications .
Antimicrobial Spectrum
This compound exhibits activity against a variety of bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentrations (MICs) for various pathogens indicate its potential effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
Streptococcus pneumoniae | 0.008 - 1 |
Haemophilus influenzae | 0.5 - 1 |
Moraxella catarrhalis | 0.12 - 0.5 |
Escherichia coli | 0.25 - 1 |
These findings suggest that this compound retains some degree of antibacterial activity, although it may be less potent than its parent compound, Faropenem .
Clinical Studies
Several studies have evaluated the effectiveness of Faropenem in clinical settings:
- A study involving 200 female patients with acute uncomplicated cystitis compared treatment regimens of 3 days versus 7 days. The results indicated a microbiological eradication rate of 66.7% for the 7-day group compared to 58.9% for the 3-day group, highlighting the importance of treatment duration on clinical outcomes .
- Another systematic review analyzed faropenem's impact on various infections, including urinary tract infections (UTIs) and respiratory infections, demonstrating its broad applicability in treating resistant bacterial strains .
Case Studies
In a retrospective chart review conducted in Japan involving 10 adult patients treated with faropenem for UTIs, outcomes were assessed based on clinical response and microbiological efficacy. The study found that faropenem was effective against fluoroquinolone-resistant strains, underscoring its potential role in treating multi-drug resistant infections .
Q & A
Basic Research Questions
Q. How can Faropenem Impurity Sodium Salt be identified and characterized in drug formulations?
- Methodological Answer : Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify impurities. Reference standards (e.g., Faropenem Impurity 9 Sodium Salt ) are critical for peak alignment. For quantification, follow pharmacopeial guidelines for organic impurity testing, including system suitability criteria and acceptance thresholds (e.g., USP methods ). Structural elucidation can employ nuclear magnetic resonance (NMR) to confirm stereochemistry, particularly for bicyclic β-lactam structures .
Q. What synthetic pathways are reported for this compound and its related compounds?
- Methodological Answer : Key intermediates include 6-(1'-tert-butyldimethylsilyloxyethyl)-3-(2''-tetrahydrofuranyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid allyl ester . Impurities often arise during silylation or esterification steps. For impurity synthesis, optimize reaction conditions (e.g., temperature, catalyst) to minimize byproducts. Purification via recrystallization or preparative HPLC is recommended, with impurity profiles validated against pharmacopeial specifications .
Q. Which analytical methods are validated for quantifying this compound in bulk and formulated products?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 220 nm) is standard. Internal standard methods (e.g., using Faropenem Sodium Reference Standard) improve accuracy for potency assays . For impurity profiling, gradient elution protocols resolve structurally similar compounds (e.g., Faropenem Related Compounds 1–4 ). Method validation must include precision (RSD <2%), linearity (R² >0.999), and robustness testing under varying pH and column temperatures .
Q. What quality control standards apply to this compound in regulatory contexts?
- Methodological Answer : Compliance with USP/EP monographs requires impurity levels ≤0.15% for unspecified impurities and ≤0.5% for total impurities . Batch testing must include water content (Karl Fischer titration) and residual solvents (GC-MS). For stability studies, monitor degradation products under ICH-recommended stress conditions (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How do impurities like sodium chloride affect the crystallization kinetics of Faropenem Sodium Salt?
- Methodological Answer : Impurities alter nucleation metastable zone widths. Use ternary phase diagrams (e.g., LiCl-NaCl-H₂O systems ) to model impurity impacts. Conduct isothermal crystallization experiments with varying NaCl concentrations and monitor crystal morphology via scanning electron microscopy (SEM). Kinetic analyses (e.g., modified BET model) quantify impurity-induced nucleation delays .
Q. What gaps exist in understanding faropenem resistance mechanisms, and how can they be addressed experimentally?
- Methodological Answer : Clinical resistance data are limited due to restricted trial designs . In vitro studies should assess carbapenem cross-resistance using broth microdilution (CLSI guidelines). Genomic sequencing of resistant isolates can identify β-lactamase variants (e.g., TEM, SHV). Animal models are needed to evaluate resistance emergence during prolonged therapy .
Q. How can contradictory data on impurity stability be resolved during method validation?
- Methodological Answer : Discrepancies often arise from matrix effects (e.g., excipient interactions). Use forced degradation studies under acidic/alkaline conditions to identify labile impurities . Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR). Statistical tools like principal component analysis (PCA) differentiate method variability from true instability .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles to control critical process parameters (e.g., reaction time, solvent purity). For research-grade batches, additional QC steps (e.g., peptide content analysis, TFA removal <1%) reduce variability in solubility and impurity levels . Real-time monitoring via PAT (Process Analytical Technology) ensures consistency .
Properties
CAS No. |
195716-77-9 |
---|---|
Molecular Formula |
C12H14NO5S. Na |
Molecular Weight |
284.31 22.99 |
Appearance |
White to light brown powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.